![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0](/img/structure/B1357494.png)

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

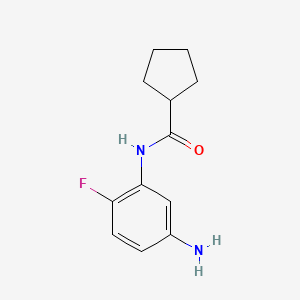

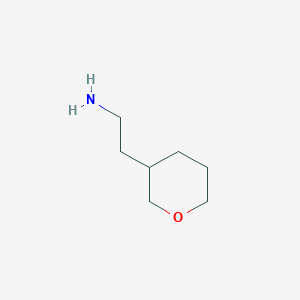

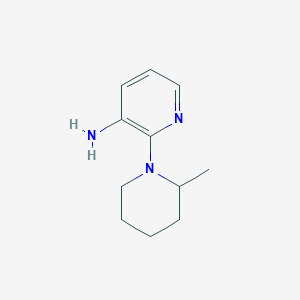

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is a compound that has been utilized in the field of organic chemistry . It acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .

Synthesis Analysis

The synthesis of AIP involves palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups . Other methods include oxidative diamination of nitroalkene with 2-aminopyridine .Molecular Structure Analysis

AIP is a 6,5-fused bicyclic compound . It has been used as a directing group in palladium-catalyzed arylation .Chemical Reactions Analysis

AIP has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This reaction exhibits high levels of β-site selectivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For instance, a study on the synthesis of various imidazo[1,2-a]pyridine derivatives demonstrated effective one-pot synthesis techniques. This includes the creation of 3-aminoimidazo[1,2-a]pyridines through condensation reactions involving 2-aminopyridines, aldehydes, and isocyanides, with a focus on high yields and efficient protocols (Shaabani, Soleimani, & Maleki, 2007). Additionally, the utility of zinc iodide in the synthesis of these compounds was highlighted, offering a novel and user-friendly protocol for creating the desired products from diverse substrates (Han, Ma, Wu, & Huang, 2015).

Biological and Medicinal Applications

Research has also delved into the potential biological and medicinal applications of these compounds. A study found that certain imidazo[1,2-a]pyridine derivatives exhibited anti-inflammatory and analgesic activity, highlighting their potential in pharmacological applications (Di Chiacchio et al., 1998). In another example, the synthesis of conformationally constrained imidazo[1,5-a]pyridine inhibitors was achieved, which showed improved in vivo metabolic stability, suggesting their use in inhibiting farnesyltransferase, an enzyme involved in cancer progression (Dinsmore et al., 2000).

Catalysis and Material Science

In the field of catalysis and material science, these compounds have been utilized in developing innovative synthetic methods. For instance, the use of cellulose@Fe2O3 nanoparticle composites as a magnetically recyclable nanocatalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines was demonstrated. This approach offered high catalytic activity and good reusability, marking a significant advancement in green chemistry (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBBKUXYOZAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)